molecular formula C13H20ClN B13260906 [1-(2-Chlorophenyl)ethyl](pentan-3-YL)amine

[1-(2-Chlorophenyl)ethyl](pentan-3-YL)amine

Cat. No.: B13260906
M. Wt: 225.76 g/mol
InChI Key: OBVDJDYBTAYTME-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a pentan-3-yl amine group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)ethylamine typically involves the reaction of 2-chlorophenylacetonitrile with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods: In industrial settings, the production of 1-(2-Chlorophenyl)ethylamine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new drugs .

Medicine: In medicine, 1-(2-Chlorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders and other medical conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)ethylamine
  • 1-(2-Chlorophenyl)ethylamine
  • 1-(2-Chlorophenyl)ethylamine

Comparison: Compared to its similar compounds, 1-(2-Chlorophenyl)ethylamine may exhibit unique properties due to the specific positioning of the pentan-3-yl group. This positioning can influence its reactivity, biological activity, and overall chemical behavior. The presence of the chlorophenyl group also adds to its distinct characteristics, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20ClN/c1-4-11(5-2)15-10(3)12-8-6-7-9-13(12)14/h6-11,15H,4-5H2,1-3H3

InChI Key

OBVDJDYBTAYTME-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1Cl

Origin of Product

United States

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